molecular formula C11H18N2O5S B127129 2-(Methylsulfonyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate CAS No. 145071-39-2

2-(Methylsulfonyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

Cat. No. B127129
M. Wt: 290.34 g/mol
InChI Key: FEEHXZVTPKDWCI-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylsulfonyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as Methylsulfonylmethyloxime (MSMO), is a chemical compound used in scientific research for its potential antimicrobial and antifungal properties.

Mechanism Of Action

The exact mechanism of action of MSMO is not fully understood, but it is believed to involve the inhibition of bacterial and fungal growth by disrupting cell membrane integrity. MSMO may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.

Biochemical And Physiological Effects

Studies have shown that MSMO has low toxicity and does not cause significant damage to cells or tissues. MSMO has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, MSMO has been shown to have antioxidant effects by reducing oxidative stress and protecting against DNA damage.

Advantages And Limitations For Lab Experiments

MSMO has several advantages for use in lab experiments, including its low toxicity, high purity, and potential antimicrobial and antifungal properties. However, MSMO may have limitations in terms of its solubility and stability, which may affect its effectiveness in certain experimental conditions.

Future Directions

There are several potential future directions for research involving MSMO. One area of focus could be the development of MSMO-based antimicrobial and antifungal agents for use in clinical settings. Additionally, further research could explore the potential antioxidant and anti-inflammatory effects of MSMO, as well as its potential use in other areas of medicine and biotechnology.

Synthesis Methods

MSMO can be synthesized through a multi-step process involving the reaction of 2-chloroethyl methyl sulfone with hydroxylamine hydrochloride, followed by further reactions with pyridine-2,6-dicarboxylic acid and methyl iodide. This method has been reported to yield MSMO with high purity and yield.

Scientific Research Applications

MSMO has been studied for its potential use as an antimicrobial and antifungal agent. Research has shown that MSMO has antimicrobial activity against a variety of bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. MSMO has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. Additionally, MSMO has been studied for its potential use as an antioxidant and anti-inflammatory agent.

properties

CAS RN

145071-39-2

Product Name

2-(Methylsulfonyl)ethyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate

Molecular Formula

C11H18N2O5S

Molecular Weight

290.34 g/mol

IUPAC Name

2-methylsulfonylethyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H18N2O5S/c1-17-12-8-10-4-3-5-13(9-10)11(14)18-6-7-19(2,15)16/h4,8H,3,5-7,9H2,1-2H3/b12-8+

InChI Key

FEEHXZVTPKDWCI-XYOKQWHBSA-N

Isomeric SMILES

CO/N=C/C1=CCCN(C1)C(=O)OCCS(=O)(=O)C

SMILES

CON=CC1=CCCN(C1)C(=O)OCCS(=O)(=O)C

Canonical SMILES

CON=CC1=CCCN(C1)C(=O)OCCS(=O)(=O)C

synonyms

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 2-(methylsulfonyl)ethyl ester, (E)-

Origin of Product

United States

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